4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid

Description

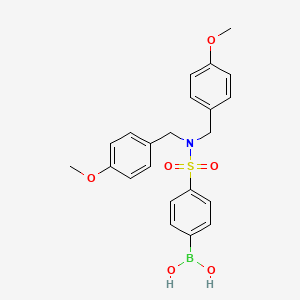

4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid is a boronic acid derivative with the molecular formula C22H24BNO6S . This compound is known for its unique structure, which includes a boronic acid group attached to a phenyl ring, further substituted with a sulfonamide group bearing two 4-methoxybenzyl substituents . It is used in various scientific research applications due to its reactivity and functional properties.

Properties

IUPAC Name |

[4-[bis[(4-methoxyphenyl)methyl]sulfamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BNO6S/c1-29-20-9-3-17(4-10-20)15-24(16-18-5-11-21(30-2)12-6-18)31(27,28)22-13-7-19(8-14-22)23(25)26/h3-14,25-26H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIXQVRAJIJXTLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)OC)CC3=CC=C(C=C3)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BNO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661238 | |

| Record name | (4-{Bis[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-48-0 | |

| Record name | B-[4-[[Bis[(4-methoxyphenyl)methyl]amino]sulfonyl]phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-{Bis[(4-methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid typically involves the reaction of 4-boronobenzoic acid with N,N-bis(4-methoxybenzyl)sulfonamide . The reaction is carried out under mild conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the boronic acid derivative . The reaction mixture is usually heated to promote the coupling of the reactants, followed by purification steps such as recrystallization or chromatography to isolate the desired product .

Industrial Production Methods

While specific industrial production methods for 4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with aryl or vinyl halides in the presence of a palladium catalyst and a base. It is widely used for forming carbon-carbon bonds.

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate are used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl compounds are the major products formed.

Oxidation: Phenolic derivatives are commonly produced.

Substitution: Various substituted sulfonamides are formed depending on the nucleophile used.

Scientific Research Applications

The compound 4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid , with the CAS number 913835-48-0, is a specialized boronic acid derivative that has garnered interest in various scientific fields due to its unique chemical properties. This article explores its applications, particularly in medicinal chemistry, drug development, and materials science, supported by data tables and case studies.

Medicinal Chemistry

Anticancer Activity

Boronic acids are recognized for their ability to inhibit proteasomes, which are crucial for protein degradation in cells. The compound has been studied for its potential as an anticancer agent. Research indicates that derivatives of phenylboronic acids can induce apoptosis in cancer cells by disrupting cellular signaling pathways.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that phenylboronic acid derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast and prostate cancers. The incorporation of sulfamoyl groups enhances the compound's solubility and bioavailability, making it a promising lead compound for further development.

Drug Delivery Systems

Targeted Drug Delivery

The ability of boronic acids to form reversible covalent bonds with diols allows for the design of smart drug delivery systems. The compound can be utilized to create nanoparticles that release therapeutic agents in response to specific biological stimuli, such as pH changes or the presence of certain biomolecules.

Data Table: Drug Delivery Mechanisms

Materials Science

Synthesis of Functional Materials

4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid can be used in the synthesis of new materials with specific functionalities, such as sensors or catalysts. Its ability to form stable complexes with various substrates makes it useful in developing materials for environmental monitoring or catalysis.

Case Study : Research published in Materials Science & Engineering highlighted the use of phenylboronic acid derivatives in creating polymeric materials that exhibit enhanced mechanical properties and thermal stability. These materials have potential applications in the aerospace and automotive industries.

Biochemical Research

Enzyme Inhibition Studies

The compound's structural features allow it to act as an inhibitor for certain enzymes involved in metabolic processes. Studies have shown that boronic acids can inhibit serine proteases, which are critical in various biological pathways.

Data Table: Enzyme Inhibition Potency

Mechanism of Action

The mechanism of action of 4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid involves its ability to interact with biological molecules through its boronic acid group . This group can form reversible covalent bonds with diols and other nucleophiles, making it useful for enzyme inhibition and molecular recognition . The sulfonamide group further enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

- 4-(N-Methyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

- 4-(N-Butyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

- 4-(N-Cyclohexyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid

Uniqueness

4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid is unique due to its dual functional groups: the boronic acid group and the sulfonamide group with two 4-methoxybenzyl substituents . This combination provides enhanced reactivity and specificity, making it a valuable compound in various research and industrial applications .

Biological Activity

4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid is a boronic acid derivative characterized by its unique structural features, including a sulfonamide moiety and two methoxybenzyl substituents. This compound has garnered attention for its potential biological applications, particularly in enzyme inhibition and drug development. This article explores its biochemical properties, mechanisms of action, and biological activities based on recent research findings.

- Molecular Formula : C22H24BNO6S

- Molecular Weight : 429.50 g/mol

- Structural Features : The compound consists of a phenylboronic acid structure with sulfamoyl and methoxybenzyl groups, enhancing its solubility and reactivity in biological systems.

The primary mechanism of action for 4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles through the boronic acid group. This property allows it to interact with various enzymes, particularly serine proteases, where it acts as an inhibitor by covalently modifying the active site serine residue.

Enzyme Inhibition

Research indicates that this compound can inhibit specific enzymes, impacting various biochemical pathways:

- Serine Proteases : It forms a covalent bond with the active site serine, leading to inhibition of enzymatic activity.

- Kinases : It has been shown to alter the phosphorylation states of key signaling proteins by inhibiting certain kinases, thereby affecting cell signaling pathways.

Cellular Effects

The compound influences several cellular processes:

- Cell Signaling Pathways : Alters gene expression and cellular metabolism.

- Cytokine Release : Similar compounds have been shown to enhance the release of immunostimulatory cytokines in immune cells .

Applications in Research

4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid has diverse applications in scientific research:

- Organic Synthesis : Used as a reagent in cross-coupling reactions, particularly in Suzuki-Miyaura coupling to form complex organic molecules.

- Medicinal Chemistry : Investigated for its potential therapeutic applications due to its enzyme inhibition properties, particularly in developing boron-containing drugs .

Study on Enzyme Inhibition

A study highlighted the effectiveness of boronic acids, including derivatives like 4-(N,N-Bis(4-methoxybenzyl)sulfamoyl)phenylboronic acid, in inhibiting bacterial β-lactamases. These enzymes are crucial for antibiotic resistance, making such compounds valuable in combating resistant bacterial strains .

Structure-Activity Relationship (SAR)

SAR studies on related compounds have demonstrated that modifications to the boronic acid structure can enhance biological activity. For instance, substituents that increase hydrophobicity or steric bulk can significantly impact enzyme binding affinity and specificity .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C22H24BNO6S |

| Molecular Weight | 429.50 g/mol |

| Biological Activity | Enzyme inhibition (serine proteases, kinases) |

| Applications | Organic synthesis, medicinal chemistry |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.